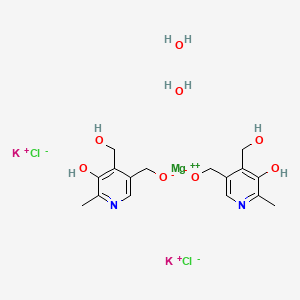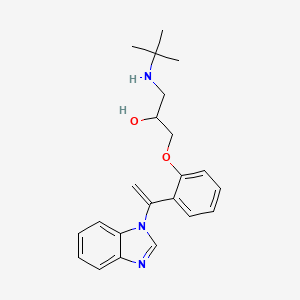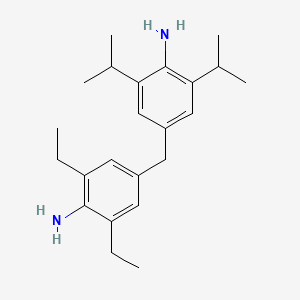
5-(p-Chlorobenzoyl)-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(p-Chlorobenzoyl)-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-2-carbonitrile is a complex organic compound belonging to the benzodiazepine family. This compound is characterized by its unique structure, which includes a p-chlorobenzoyl group, a tetrahydrobenzodiazepine core, and a carbonitrile group. Benzodiazepines are well-known for their wide range of pharmacological activities, including anxiolytic, sedative, and anticonvulsant properties.
準備方法
The synthesis of 5-(p-Chlorobenzoyl)-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-2-carbonitrile typically involves multiple steps. One common synthetic route starts with the preparation of the p-chlorobenzoyl chloride, which is then reacted with 4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-2-carbonitrile under specific conditions. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.
化学反応の分析
5-(p-Chlorobenzoyl)-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonitrile group to an amine.
Substitution: The p-chlorobenzoyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and acetonitrile, as well as catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
5-(p-Chlorobenzoyl)-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-2-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex benzodiazepine derivatives, which are studied for their potential pharmacological activities.
Biology: This compound is investigated for its interactions with biological macromolecules, including proteins and nucleic acids, to understand its binding mechanisms and effects.
Medicine: Research focuses on its potential therapeutic applications, particularly in the treatment of anxiety, epilepsy, and other neurological disorders.
作用機序
The mechanism of action of 5-(p-Chlorobenzoyl)-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-2-carbonitrile involves its interaction with specific molecular targets in the body. It primarily acts on the central nervous system by binding to the gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA. This leads to increased neuronal inhibition, resulting in anxiolytic, sedative, and anticonvulsant effects. The compound may also interact with other neurotransmitter systems and ion channels, contributing to its overall pharmacological profile .
類似化合物との比較
5-(p-Chlorobenzoyl)-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-2-carbonitrile can be compared with other benzodiazepine derivatives such as diazepam, lorazepam, and clonazepam. While these compounds share a similar core structure, the presence of the p-chlorobenzoyl group and the carbonitrile group in this compound imparts unique chemical and pharmacological properties. For example, the p-chlorobenzoyl group may enhance its binding affinity to GABA receptors, while the carbonitrile group can influence its metabolic stability and bioavailability .
Similar compounds include:
Diazepam: A widely used benzodiazepine with anxiolytic and anticonvulsant properties.
Lorazepam: Known for its potent anxiolytic and sedative effects.
Clonazepam: Primarily used for its anticonvulsant activity.
Each of these compounds has distinct pharmacokinetic and pharmacodynamic profiles, making them suitable for different therapeutic applications.
特性
CAS番号 |
92911-33-6 |
|---|---|
分子式 |
C18H16ClN3O |
分子量 |
325.8 g/mol |
IUPAC名 |
5-(4-chlorobenzoyl)-4-methyl-1,2,3,4-tetrahydro-1,5-benzodiazepine-2-carbonitrile |
InChI |
InChI=1S/C18H16ClN3O/c1-12-10-15(11-20)21-16-4-2-3-5-17(16)22(12)18(23)13-6-8-14(19)9-7-13/h2-9,12,15,21H,10H2,1H3 |
InChIキー |
SFQSWWOSPIMZDV-UHFFFAOYSA-N |
正規SMILES |
CC1CC(NC2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)Cl)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















